LRRK2 G2019S Inhibitory Activity: Scaffold Weakness as a Differentiation Anchor
The target compound exhibits a binding affinity Ki of 1.43 μM (1430 nM) against the human LRRK2 G2019S mutant, a Parkinson's disease-relevant kinase target [1]. In contrast, the advanced clinical candidate LRRK2-IN-1 exhibits an IC50 of 6 nM in the same enzymatic context [2]. The >200-fold difference establishes the target compound not as a potent inhibitor but as a structurally characterized weak binder that can serve as a starting scaffold for fragment-based or PROTAC design, where low intrinsic affinity is often desirable for selectivity profiling.
| Evidence Dimension | Binding affinity / inhibitory potency against LRRK2 G2019S kinase |
|---|---|
| Target Compound Data | Ki = 1.43E+3 nM (1430 nM) |
| Comparator Or Baseline | LRRK2-IN-1: IC50 = 6 nM |
| Quantified Difference | ~238-fold lower affinity |
| Conditions | TR-FRET Lanthascreen kinase activity assay, 2 h incubation (target); enzymatic assay in HEK293 cell lysate, 15 min (comparator) |
Why This Matters
Procurement of the target compound provides a well-characterized, weakly active LRRK2 ligand for use as a negative control, selectivity probe, or starting point for medicinal chemistry optimization, whereas LRRK2-IN-1 is a potent tool compound unsuitable for screening cascades that require low-affinity binders.
- [1] BindingDB. BDBM92422 (CHEMBL407391, PU09): Ki = 1.43E+3 nM against human GST-tagged truncated LRRK2 G2019S mutant by TR-FRET Lanthascreen kinase assay. View Source
- [2] BindingDB. BDBM482157 (US11370796, LRRK2-IN-1): IC50 = 6 nM against LRRK2 G2019S mutant in HEK293 cell lysate. View Source
